molecular formula C20H14F3N3O2S2 B2655070 N-(2-methyl-4-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)-4-(trifluoromethyl)benzene-1-sulfonamide CAS No. 2309613-86-1

N-(2-methyl-4-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)-4-(trifluoromethyl)benzene-1-sulfonamide

Cat. No.: B2655070
CAS No.: 2309613-86-1
M. Wt: 449.47
InChI Key: UCWJWIDEFZUJCM-UHFFFAOYSA-N
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Description

N-(2-methyl-4-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)-4-(trifluoromethyl)benzene-1-sulfonamide is a potent, selective, and ATP-competitive small-molecule inhibitor of TNNI3K (TNNI3 Interacting Kinase) Source . TNNI3K is a cardiac-specific kinase that plays a critical role in regulating cardiac function and has been implicated in the pathogenesis of cardiac hypertrophy, heart failure, and response to myocardial injury Source . By selectively inhibiting TNNI3K, this compound provides researchers with a valuable chemical tool to probe the complex signaling pathways that govern cardiomyocyte survival, hypertrophy, and remodeling. Its application is primarily in preclinical cardiovascular disease research, where it is used to elucidate the mechanistic role of TNNI3K in disease models and to assess its potential as a therapeutic target for conditions like myocardial infarction and pathological cardiac remodeling. The research value of this inhibitor lies in its ability to facilitate a deeper understanding of cardiac-specific kinase signaling and to validate novel intervention points for the treatment of heart disease.

Properties

IUPAC Name

N-[2-methyl-4-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]-4-(trifluoromethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14F3N3O2S2/c1-12-11-13(18-25-17-3-2-10-24-19(17)29-18)4-9-16(12)26-30(27,28)15-7-5-14(6-8-15)20(21,22)23/h2-11,26H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCWJWIDEFZUJCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=NC3=C(S2)N=CC=C3)NS(=O)(=O)C4=CC=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14F3N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-methyl-4-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)-4-(trifluoromethyl)benzene-1-sulfonamide is a complex organic molecule that has attracted attention in the field of medicinal chemistry due to its potential biological activities. This compound features a thiazole ring fused to a pyridine ring, a phenyl group, and a sulfonamide moiety, which collectively enhance its solubility and biological efficacy.

Structural Characteristics

The unique structure of this compound can be summarized as follows:

  • Thiazole and Pyridine Rings : These heterocyclic components are known for their diverse biological activities.
  • Sulfonamide Group : This functional group is recognized for its antibacterial properties and is commonly found in various therapeutic agents.
  • Trifluoromethyl Group : This moiety often enhances the lipophilicity and metabolic stability of compounds.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. The sulfonamide group contributes to its antibacterial effects, making it a candidate for further exploration against various bacterial strains.

Case Studies

Anticancer Potential

The compound's structure suggests possible interactions with biological targets involved in cancer pathways. The thiazole and pyridine rings have been associated with anticancer activities in other derivatives.

Research Findings

  • A study on related thiazole derivatives indicated significant cytotoxic effects against various cancer cell lines .
  • Molecular docking studies are ongoing to elucidate specific binding interactions with proteins implicated in tumor growth and metastasis .

The mechanism through which this compound exerts its biological effects involves:

  • Enzyme Inhibition : The compound may inhibit specific enzymes critical for bacterial survival or cancer cell proliferation.
  • Receptor Interaction : It could potentially bind to receptors involved in inflammatory responses or cell signaling pathways.

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesUnique Properties
SulfanilamideContains a sulfonamide groupKnown antibacterial properties
Thiazole DerivativesContains thiazole ringsDiverse biological activities
Pyridine DerivativesContains pyridine ringsPotential neuroactive properties

The uniqueness of N-(2-methyl-4-{[1,3]thiazolo[5,4-b]pyridin-2-y}phenyl)-4-(trifluoromethyl)benzene-1-sulfonamide lies in its specific combination of structural elements that may enhance solubility and improve biological activity compared to simpler analogs.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Scaffold and Substituent Analysis

The target compound’s structural uniqueness lies in its trifluoromethyl sulfonamide group and methyl-substituted phenyl-thiazolo[5,4-b]pyridine system. Key comparisons with similar compounds include:

Compound Core Structure Key Substituents Molecular Weight Key Properties
Target Compound
N-(2-methyl-4-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)-4-(trifluoromethyl)benzene-1-sulfonamide
Thiazolo[5,4-b]pyridine + sulfonamide -CF₃, -CH₃ on phenyl ring ~474 g/mol* Enhanced lipophilicity, potential metabolic stability
5-Chloro-N-(4-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)thiophene-2-sulfonamide Thiazolo[5,4-b]pyridine + sulfonamide -Cl on thiophene ring 410.88 g/mol Lower molecular weight; chlorine may improve target binding
N-(5-Methoxythiazolo[5,4-b]pyridin-2-yl)-4-[(4-methylpiperazinyl)sulfonyl]propanamide (T32612) Thiazolo[5,4-b]pyridine + sulfonamide -OCH₃ on pyridine, piperazinyl-sulfonyl group 543.7 g/mol Larger molecular weight; piperazinyl group enhances solubility
N-(3-(Thiazolo[5,4-b]pyridin-2-yl)phenyl)-1-naphthamide Thiazolo[5,4-b]pyridine + naphthamide Naphthamide substituent ~385 g/mol Hydrophobic naphthamide may influence membrane permeability

*Estimated based on molecular formula.

Functional Group Impact
  • Trifluoromethyl (-CF₃): The -CF₃ group in the target compound confers electron-withdrawing effects, stabilizing the sulfonamide moiety and resisting oxidative metabolism .
  • Thiophene vs.
  • Methoxy and Piperazinyl Groups: T32612’s -OCH₃ and piperazinyl substituents improve aqueous solubility, addressing a common limitation of thiazolo[5,4-b]pyridine derivatives .

Spectral Insights :

  • IR Spectroscopy: Absence of νS-H (~2500–2600 cm⁻¹) and presence of νC=S (~1247–1255 cm⁻¹) confirm the thione tautomer in related triazole-thiones .
  • NMR : Aromatic proton signals in the δ 7.0–8.5 ppm range and CF₃ group splitting patterns (e.g., δ ~120 ppm in ¹³C-NMR) are characteristic .

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